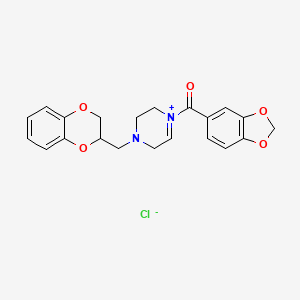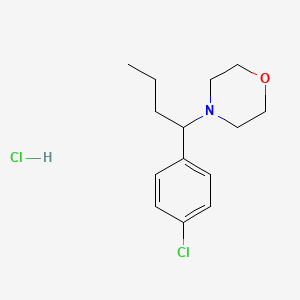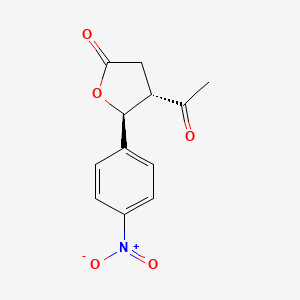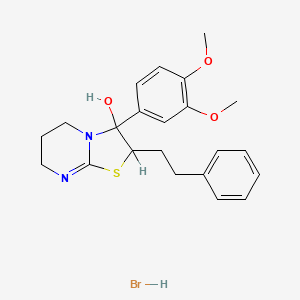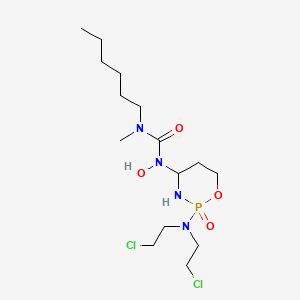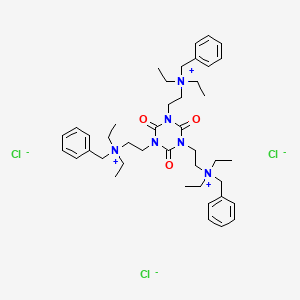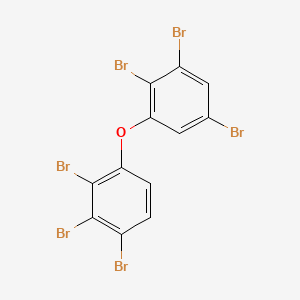
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, amines, and other reagents that undergo condensation and cyclization reactions under controlled conditions. Common solvents used in these reactions include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, the compound may serve as a probe or ligand to study enzyme interactions and cellular processes.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of “4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological systems. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar core structure.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Thiazole: Another heterocyclic compound with sulfur in the ring, providing unique reactivity.
Uniqueness
“4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” stands out due to its complex structure, which combines multiple functional groups and aromatic rings
特性
CAS番号 |
86818-94-2 |
|---|---|
分子式 |
C28H26ClN3O4 |
分子量 |
504.0 g/mol |
IUPAC名 |
(5Z)-2-(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-morpholin-4-ylphenyl)imidazol-4-one |
InChI |
InChI=1S/C28H26ClN3O4/c1-34-25-12-3-19(18-26(25)35-2)17-24-28(33)32(27(30-24)20-4-6-21(29)7-5-20)23-10-8-22(9-11-23)31-13-15-36-16-14-31/h3-12,17-18H,13-16H2,1-2H3/b24-17- |
InChIキー |
FLLKLLJBHZNRCH-ULJHMMPZSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N5CCOCC5)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N5CCOCC5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





